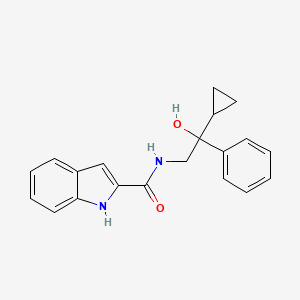

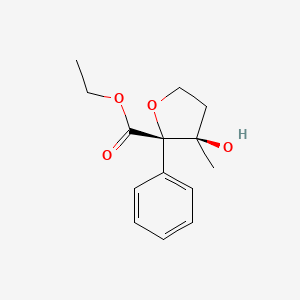

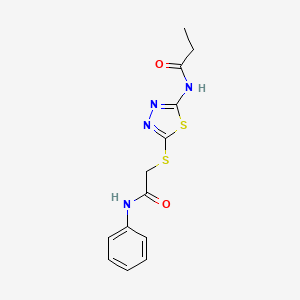

![molecular formula C18H17BrN2O2S B2497093 [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone CAS No. 851800-46-9](/img/structure/B2497093.png)

[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds like the one often involves multi-step reactions, including functional group transformations and the formation of new carbon-carbon or carbon-heteroatom bonds. For structurally related compounds, techniques such as acylation, Grignard reactions, and subsequent modifications like demethylation and etherification are common (Jones et al., 1979)1. These steps are crucial for introducing various functional groups into the molecule, which directly influence its physical and chemical properties.

Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within a molecule and determining its three-dimensional shape, which can significantly affect its reactivity and interaction with biological targets. X-ray crystallography is a powerful tool for such analysis, revealing details about molecular conformation, bond lengths, and angles. For example, Akkurt et al. (2003) conducted a structural investigation of a similarly complex molecule, highlighting the importance of intermolecular interactions and the conformational disorder within methoxy groups2.

Chemical Reactions and Properties

The chemical reactions and properties of a compound are directly related to its functional groups and molecular structure. Compounds like the one can undergo various chemical reactions, including nucleophilic substitutions, additions, and eliminations, depending on the nature of the substituents and the reaction conditions. The presence of a bromophenyl group, for example, might make the compound susceptible to cross-coupling reactions, which are widely used in the synthesis of biologically active molecules (D. Lomov, 2019)3.

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. The presence of polar functional groups (e.g., methoxyphenyl) and heteroatoms can impact these properties by facilitating hydrogen bonding and dipole-dipole interactions. Studies on related compounds have shown that slight modifications in the molecular structure can lead to significant changes in physical properties, emphasizing the need for precise control over the synthetic process (C. Shruthi et al., 2019)4.

Chemical Properties Analysis

The chemical properties of a compound—such as acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability—are determined by its functional groups and molecular framework. For instance, the presence of a sulfanyl group might impart nucleophilic character to the molecule, enabling it to participate in various organic reactions. Additionally, the electronic effects of substituents like the bromophenyl and methoxyphenyl groups can influence the compound’s reactivity patterns (K. Joshi et al., 1986)5.

Scientific Research Applications

Catalyst and Synthesis Applications

A study demonstrated the catalyst- and solvent-free synthesis of heterocyclic amides using a microwave-assisted Fries rearrangement. Although the specific chemical was not utilized, the research exemplifies the innovative approaches in the synthesis of complex molecules that might relate to the manipulation or creation of similar compounds (Moreno-Fuquen et al., 2019).

Biological and Antimicrobial Applications

Novel bromophenol derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors, illustrating the potential medicinal applications of similar complex molecules. These compounds displayed significant inhibitory activity against human carbonic anhydrase isozymes, suggesting that similar compounds could have biomedical applications (Akbaba et al., 2013).

Diagnostic Imaging Applications

In the context of Parkinson's disease, the synthesis of a complex compound was conducted for potential application in Positron Emission Tomography (PET) imaging of the LRRK2 enzyme. This highlights the use of intricate molecules in the development of diagnostic tools for neurological diseases (Wang et al., 2017).

Antioxidant and Biological Activity

The isolation and characterization of bromophenols from marine algae revealed potent antioxidant activities. These compounds were found to exhibit activities stronger than some positive controls, suggesting that similar complex molecules could be explored for their antioxidant properties and potential health benefits (Li et al., 2011).

Mechanism of Action

properties

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-23-16-8-4-14(5-9-16)17(22)21-11-10-20-18(21)24-12-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEOFQXZJCRGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

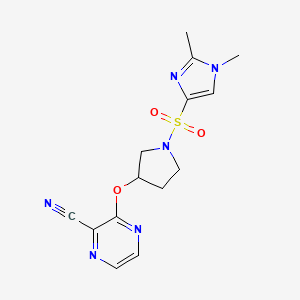

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)

![3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)

![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)

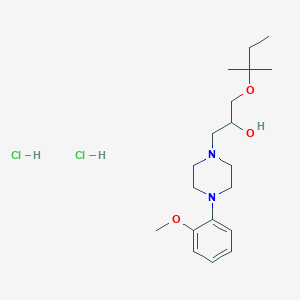

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)

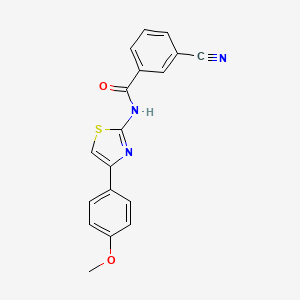

![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)